molecular formula C₂₃H₂₅ClO₁₀ B1140778 Fenirofibrate O-B-D-glucuronide CAS No. 168844-26-6

Fenirofibrate O-B-D-glucuronide

Cat. No. B1140778
M. Wt: 496.89
InChI Key:
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Description

Fenofibrate is a lipid-regulating drug known for its substantial reductions in plasma triglyceride levels and plasma total cholesterol levels in patients. Its lipid-modifying effects are mediated by the activation of peroxisome proliferator-activated receptor-α (PPARα), and it also has nonlipid, pleiotropic effects that may contribute to its clinical efficacy, particularly in improving microvascular outcomes (Balfour & McTavish, 1990). Fenofibrate undergoes metabolism to form fenofibric acid, its main pharmacologically active compound, which can then be conjugated to form glucuronides, including fenofibrate O-B-D-glucuronide, a metabolite implicated in its pharmacological activity and safety profile (Caldwell, 1989).

Synthesis Analysis

Fenofibrate O-B-D-glucuronide is produced through the action of UDP-glucuronosyltransferases (UGTs) on fenofibric acid, the active metabolite of fenofibrate. UGT2B7 is identified as the primary enzyme responsible for the glucuronidation of fenofibric acid into fenofibric acid glucuronide (FA-G), indicating a key role in the metabolism and excretion of fenofibrate (Tojcic et al., 2009).

Molecular Structure Analysis

The molecular structure of fenofibrate O-B-D-glucuronide involves the conjugation of fenofibric acid with glucuronic acid, which increases its solubility and facilitates renal excretion. This structural modification is crucial for the detoxification and elimination of fenofibrate, reducing the risk of accumulation and toxicity (Weil, Caldwell, & Strolin‐Benedetti, 1990).

Chemical Reactions and Properties

Fenofibrate O-B-D-glucuronide exhibits chemical properties typical of glucuronides, such as increased water solubility and reactivity. It is more stable and less reactive than many other ester glucuronides, which may contribute to its safety profile in clinical use (Weil, Caldwell, & Strolin‐Benedetti, 1990).

Physical Properties Analysis

The physical properties of fenofibrate O-B-D-glucuronide, such as solubility and stability, are influenced by its glucuronide moiety. These properties facilitate its renal excretion and influence the pharmacokinetics of fenofibrate, affecting its distribution, metabolism, and elimination profiles (Caldwell, 1989).

Chemical Properties Analysis

As a glucuronide, fenofibrate O-B-D-glucuronide exhibits chemical stability that reduces its potential for reactivity and toxicity in the body. Its formation is a critical step in the metabolism of fenofibrate, leading to the inactive excretory form that is eliminated from the body, thus playing a vital role in the drug's safety and efficacy profile (Weil, Caldwell, & Strolin‐Benedetti, 1990).

Scientific Research Applications

Fenofibrate in Dyslipidemia and Cardiovascular Disease

Fenofibrate, a fibric acid derivative, is extensively used to manage dyslipidemia, particularly in patients with elevated triglyceride levels and in those with type IIa and IIb hyperlipidemia. Clinical studies have demonstrated its efficacy in significantly reducing plasma levels of triglycerides, total cholesterol, and LDL cholesterol while increasing HDL cholesterol levels. Its use in diabetic patients with hyperlipoproteinemia does not adversely affect glycemic control, suggesting a role in managing cardiovascular risk in these populations. The drug's lipid-modifying actions are sustained during long-term treatment, indicating its potential for chronic management of dyslipidemia and possibly reducing cardiovascular risk (Balfour, McTavish, & Heel, 1990).

Fenofibrate and Microvascular Complications in Diabetes

Fenofibrate has shown promise in reducing microvascular complications in diabetes, such as retinopathy and nephropathy. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted its potential to significantly reduce the need for laser treatment for retinopathy and slow the progression of renal dysfunction in diabetic patients. These benefits were largely independent of fenofibrate's effects on lipid levels, suggesting a direct protective mechanism against diabetic microvascular complications (Hermans, 2011).

Pleiotropic Effects of Fenofibrate

Beyond its lipid-lowering effects, fenofibrate exhibits several pleiotropic actions that may contribute to its therapeutic benefits in dyslipidemia and associated conditions. It has been observed to improve endothelial function, reduce inflammation, modulate haemostatic factors, and exert anti-oxidative effects. These wide-ranging actions make fenofibrate a useful option for patients with a spectrum of dyslipidemic profiles, particularly those with additional risk factors such as the metabolic syndrome or chronic inflammation (Tsimihodimos, Miltiadous, Daskalopoulou, Mikhailidis, & Elisaf, 2005).

Fenofibrate in Combination Therapy

The combination of fenofibrate with statins, such as simvastatin, is increasingly recognized for its potential to address mixed dyslipidemia more effectively by targeting both triglycerides and LDL cholesterol. This combination has been evaluated for safety and efficacy, showing that it does not significantly increase the incidence of serious adverse events compared to statin monotherapy. While the risk of rhabdomyolysis is marginally higher, the actual incidence remains very low, suggesting a favorable safety profile for the combined use of fenofibrate and statins in appropriate patient populations (Filippatos & Elisaf, 2015).

Safety And Hazards

While specific safety and hazard information for Fenirofibrate O-B-D-glucuronide is not available, fenofibrate, a related compound, is known to be harmful to aquatic life with long-lasting effects6. It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant6.


Future Directions

The future directions for Fenirofibrate O-B-D-glucuronide are not specified in the retrieved sources. However, given its role in addressing dyslipidemia and hyperlipidemia-based afflictions, it may continue to be a subject of interest in biomedical research1.


properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNDGFQJJNDCJU-CWTHFMBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenirofibrate O-B-D-glucuronide

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